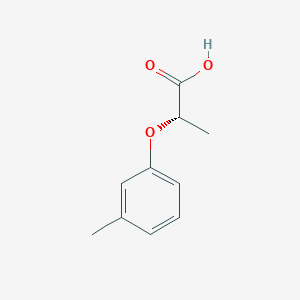
(2S)-2-(3-methylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-methylphenoxy)propanoic acid, also known as MPP, is a chemical compound that belongs to the family of phenoxyalkanoic herbicides. It is widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. MPP has also been studied for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
(2S)-2-(3-methylphenoxy)propanoic acid works by inhibiting the activity of an enzyme called acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, (2S)-2-(3-methylphenoxy)propanoic acid reduces the production of fatty acids, which leads to the death of the targeted plants or the inhibition of the progression of certain diseases.
Biochemical and Physiological Effects:
(2S)-2-(3-methylphenoxy)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which may help to prevent the development of neurodegenerative diseases. (2S)-2-(3-methylphenoxy)propanoic acid has also been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(3-methylphenoxy)propanoic acid in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, (2S)-2-(3-methylphenoxy)propanoic acid is also toxic to humans and animals, which limits its use in certain types of experiments. Additionally, (2S)-2-(3-methylphenoxy)propanoic acid has been shown to have a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-(3-methylphenoxy)propanoic acid. One area of interest is the development of new synthetic methods for producing (2S)-2-(3-methylphenoxy)propanoic acid that are more efficient and environmentally friendly. Another area of interest is the investigation of (2S)-2-(3-methylphenoxy)propanoic acid's potential as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanisms of action of (2S)-2-(3-methylphenoxy)propanoic acid and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
(2S)-2-(3-methylphenoxy)propanoic acid can be synthesized through the reaction of 3-methylphenol with 2-bromo-propionic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of (2S)-2-(3-methylphenoxy)propanoic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
(2S)-2-(3-methylphenoxy)propanoic acid has been extensively studied for its potential therapeutic applications. Research has shown that (2S)-2-(3-methylphenoxy)propanoic acid has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
Nombre del producto |
(2S)-2-(3-methylphenoxy)propanoic acid |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
(2S)-2-(3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 |
Clave InChI |
NVECNFGARHPBLU-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)O[C@@H](C)C(=O)O |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)


![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
